(2S)-thiomorpholine-2-carboxylic acid
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Overview
Description
(2S)-Thiomorpholine-2-carboxylic acid: is a sulfur-containing heterocyclic compound with the molecular formula C5H9NO2S. It is a derivative of thiomorpholine, where a carboxylic acid group is attached to the second carbon of the thiomorpholine ring
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
(2S)-Thiomorpholine-2-carboxylic acid: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The sulfur atom in the thiomorpholine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted thiomorpholines.
Scientific Research Applications
(2S)-Thiomorpholine-2-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used to study biological processes involving sulfur-containing compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-thiomorpholine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: The specific pathways depend on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
(2S)-Thiomorpholine-2-carboxylic acid: can be compared with other similar compounds, such as:
Thiomorpholine-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the thiomorpholine ring.
Other sulfur-containing heterocycles: These compounds may have different functional groups or ring structures, leading to different chemical and biological properties.
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Properties
Molecular Formula |
C5H9NO2S |
---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(2S)-thiomorpholine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
InChI Key |
ATOPRCUIYMBWLH-BYPYZUCNSA-N |
Isomeric SMILES |
C1CS[C@@H](CN1)C(=O)O |
Canonical SMILES |
C1CSC(CN1)C(=O)O |
Origin of Product |
United States |
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